molecular formula C15H11FN2OS2 B5520742 3-(4-fluorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone

3-(4-fluorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone

Cat. No. B5520742
M. Wt: 318.4 g/mol
InChI Key: SDHNZUMPERZMOV-JYRVWZFOSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally similar to "3-(4-fluorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone" involves condensation reactions, typically utilizing precursor molecules with amine or thiol groups. For example, compounds like 4-hydroxy-3,5-diphenyl-2-phenyliminothiazolidine undergo condensation with fluorinated amines to form thiazolo[3,4-a]quinoxalines, indicating a method that could be applicable to our compound of interest (Mamedov et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds in this category, such as 5-phenyl-2-thioxo-4-imidazolidinone, has been elucidated using X-ray diffraction. These studies reveal details like bond lengths, angles, and conformational isomers, providing insights into the 3D arrangement of atoms within the molecule (Ogawa et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include nucleophilic additions, cyclizations, and rearrangements. For instance, the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates yields novel thioxoimidazolidinone derivatives, showcasing the reactivity of such molecules (Klásek et al., 2010).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, provide important information for the compound's handling and application. For example, the crystal structure analysis of related compounds helps in understanding the solid-state properties and molecular interactions within the crystal lattice (Yahiaoui et al., 2019).

Chemical Properties Analysis

Chemical properties, including reactivity with various reagents, stability under different conditions, and susceptibility to hydrolysis or oxidation, are crucial for predicting the compound's behavior in chemical reactions. Studies on similar molecules, like the synthesis and reactivity of imidazolidin-2-ones, provide a foundation for understanding these aspects (Angelova et al., 2003).

Scientific Research Applications

Crystal Structure and Applications

The crystal structure of compounds related to 3-(4-fluorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone has been studied, highlighting its relevance in heterocyclic compound chemistry. Thiophene-containing compounds exhibit diverse biological activities and are used in material science and pharmaceuticals. They are utilized in organic field-effect transistors, organic light-emitting transistors, chemical sensors, and solar cells (Nagaraju et al., 2018).

Synthesis and Biological Activity

A study on the synthesis of similar compounds, specifically thiazolidinones, revealed their primary cytotoxicity evaluation. These compounds have shown significant effects on various cancer cell lines, demonstrating their potential in cancer research (Karalı et al., 2002).

Antimicrobial and Antifungal Activities

Research on imidazolidinone derivatives showed that they could be synthesized with various aromatic substituents. These compounds have been evaluated for their antibacterial and antifungal activities, with some exhibiting significant effects (Ammar et al., 2016).

Anticancer Potential

Novel substituted imidazolidinones have been synthesized and evaluated for their in vitro cytotoxicity against human tumor cell lines. Some compounds within this category have shown potent growth inhibition, indicating their potential as anticancer agents (Penthala et al., 2011).

Synthesis and Biological Evaluation of Thieno[2,3-b]thiophene Derivatives

Derivatives of thieno[2,3-b]thiophene, which are structurally related to the compound , have shown a wide spectrum of medical and industrial applications. These derivatives were evaluated for anti-cancer activity, antioxidant potential, and enzyme inhibitory activities, showing promising results (Mabkhot et al., 2013).

Antioxidant and Antimicrobial Activities

The synthesis of thiazolidinone derivatives, which are structurally similar, has been reported for their antimicrobial and antioxidant activities. Some of these compounds have exhibited significant properties in these areas (Üngören et al., 2015).

Organic Solar Cell Applications

A study on fluorinated small molecule donor materials for organic solar cells included compounds structurally related to 3-(4-fluorophenyl)-5-[(5-methyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone. These materials were examined for their electro-optical and photovoltaic properties, indicating their potential in solar energy applications (Mubashar et al., 2021).

properties

IUPAC Name

(5Z)-3-(4-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2OS2/c1-9-2-7-12(21-9)8-13-14(19)18(15(20)17-13)11-5-3-10(16)4-6-11/h2-8H,1H3,(H,17,20)/b13-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHNZUMPERZMOV-JYRVWZFOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)/C=C\2/C(=O)N(C(=S)N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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